5,6-Dimethyl-2-pyridone

Description

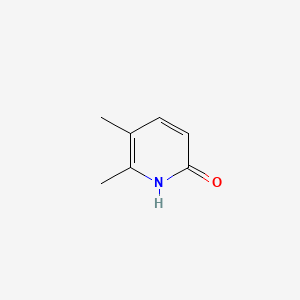

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-4-7(9)8-6(5)2/h3-4H,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMWDGDLJCJLQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182275 |

Source

|

| Record name | 5,6-Dimethyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27992-31-0 |

Source

|

| Record name | 5,6-Dimethyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27992-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethyl-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027992310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dimethyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethyl-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-DIMETHYL-2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q8MUU73K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5,6-Dimethyl-2-pyridone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethyl-2-pyridone, a substituted pyridinone derivative, serves as a valuable scaffold and intermediate in the realms of medicinal chemistry and organic synthesis. Its structural features, including the lactam functionality within an aromatic ring system and the presence of two methyl groups, offer versatile opportunities for the synthesis of a wide array of more complex molecules. While not extensively studied for its own biological activity, its role as a precursor to various biologically active compounds makes a thorough understanding of its chemical properties essential for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the known chemical and physical properties of 5,6-Dimethyl-2-pyridone, including its synthesis, spectroscopic profile, and the biological significance of the broader 2-pyridone class of compounds.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | [2] |

| Molecular Weight | 123.15 g/mol | [2] |

| CAS Number | 27992-31-0 | [2] |

| Topological Polar Surface Area | 29.1 Ų | [2] |

| Heavy Atom Count | 9 | [2] |

| Physical State | Solid | [1] |

Spectroscopic Profile

The structural elucidation of 5,6-Dimethyl-2-pyridone relies on standard spectroscopic techniques. Although experimentally verified spectra for this specific compound are not provided in the search results, the expected spectroscopic characteristics can be inferred from data on closely related compounds, such as 3-Amino-5,6-dimethyl-2(1H)-pyridinone.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridone ring and the protons of the two methyl groups. The chemical shifts of the methyl protons would likely appear in the upfield region, while the ring protons would be found further downfield.

-

¹³C NMR: The carbon NMR spectrum would reveal the presence of the carbonyl carbon of the lactam, the aromatic carbons of the pyridone ring, and the carbons of the two methyl groups, each with characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 3-Amino-5,6-dimethyl-2(1H)-pyridinone, shows characteristic absorption bands for N-H stretching (amine and amide), C-H stretching (aliphatic), and a strong absorption for the C=O stretching of the lactam ring.[3] It is expected that 5,6-Dimethyl-2-pyridone would exhibit a similar strong carbonyl stretch, a key feature for identifying the pyridone ring.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.[3]

Synthesis of 2-Pyridone Derivatives

The synthesis of 2-pyridone cores is a well-established area of organic chemistry. One of the prominent methods for constructing the pyridone ring is the Guareschi-Thorpe reaction .[4] This reaction typically involves the condensation of a β-dicarbonyl compound with a cyanoacetamide derivative in the presence of a basic catalyst.[4][5] While a specific protocol for 5,6-Dimethyl-2-pyridone is not detailed in the provided results, the synthesis of the closely related 3-Amino-5,6-dimethyl-2(1H)-pyridinone provides a relevant experimental framework.

Experimental Protocol: Synthesis of a 3-Amino-2-Pyridone Derivative (Illustrative)

The synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone is a two-step process that begins with the formation of a pyridone intermediate.[4][6]

Step 1: Synthesis of the Pyridone Intermediate

This step involves a condensation reaction to form the core pyridone ring structure.[4]

-

Materials: A suitable β-dicarbonyl compound, a cyanoacetamide derivative, and a basic catalyst (e.g., piperidine).[5]

-

Procedure:

-

Combine the β-dicarbonyl compound and the cyanoacetamide derivative in a suitable solvent, such as ethanol.[5]

-

Add a catalytic amount of the base.[5]

-

Heat the reaction mixture to reflux.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture to allow the product to precipitate.[4]

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.[4]

-

Step 2: Further Functionalization (if necessary)

The intermediate from Step 1 can then be further modified. For example, in the synthesis of the 3-amino derivative, a nitrile group is reduced.[4]

Biological Significance of 2-Pyridone Derivatives

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, with a wide range of biological activities reported for its derivatives.[7][8][9] These activities include:

-

Antimicrobial and Antifungal Activity: Many 2-pyridone derivatives have demonstrated efficacy against various bacterial and fungal strains.[7][10]

-

Anticancer Activity: The 2-pyridone core is present in several compounds with antiproliferative effects on cancer cell lines.[8]

-

Anti-inflammatory Activity: Certain derivatives have shown potential as anti-inflammatory agents.[8]

-

Cardiotonic Activity: Some 2-pyridone-based molecules act as inhibitors of phosphodiesterase 3 (PDE3), leading to their use in treating heart failure.[11]

It is important to note that these biological activities are characteristic of the broader class of 2-pyridone derivatives and have not been specifically attributed to 5,6-Dimethyl-2-pyridone itself in the provided search results. This underscores its primary utility as a synthetic intermediate for accessing more complex and biologically active molecules. The immunomodulatory effects of some 5,6-dihydro-2H-pyridones have also been investigated, showing both immunosuppressive and immunostimulant properties depending on the specific substitutions.[11]

Conclusion

5,6-Dimethyl-2-pyridone is a key heterocyclic building block with significant potential in synthetic and medicinal chemistry. While detailed experimental data on its physical properties are not extensively documented in the public domain, its chemical nature and reactivity can be understood through the lens of related pyridone structures. The established synthetic routes to the 2-pyridone core, such as the Guareschi-Thorpe reaction, provide a reliable foundation for its preparation. The broad spectrum of biological activities exhibited by 2-pyridone derivatives continues to drive research into the synthesis and evaluation of new analogues, where 5,6-Dimethyl-2-pyridone can serve as a valuable starting material. For researchers and drug development professionals, a solid grasp of the fundamental chemistry of this compound is crucial for unlocking its potential in the creation of novel therapeutic agents.

References

- 1. Hit2Lead | 5,6-dimethyl-2(1H)-pyridinone | CAS# 27992-31-0 | MFCD00859248 | BB-4034896 [hit2lead.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5,6-dihydro-2H-pyranones and 5,6-dihydro-2H-pyridones and their derivatives modulate in vitro human T lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,6-Dimethyl-2-pyridone (CAS No. 27992-31-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-Dimethyl-2-pyridone, a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. This document details its chemical and physical properties, outlines a plausible synthetic route, presents generalized experimental protocols for its characterization and biological evaluation, and discusses its potential therapeutic significance based on the activities of structurally related pyridone derivatives.

Core Compound Properties

5,6-Dimethyl-2-pyridone, also known as 5,6-dimethyl-2(1H)-pyridinone, is a substituted pyridinone derivative. The pyridinone scaffold is a recognized "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1]

| Property | Value | Reference |

| CAS Number | 27992-31-0 | [2][3][4] |

| Molecular Formula | C₇H₉NO | [2][5] |

| Molecular Weight | 123.15 g/mol | [5] |

| Canonical SMILES | CC1=C(C=CC(=O)N1)C | [4] |

| InChIKey | MIMWDGDLJCJLQS-UHFFFAOYSA-N | [5] |

| Topological Polar Surface Area | 29.1 Ų | [2] |

| Complexity | 201 | [2] |

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthesis of 5,6-Dimethyl-2-pyridone could be envisioned starting from 3-methyl-2-pentanone and a suitable C1 synthon, followed by cyclization. However, a more direct and referenced approach would involve the synthesis of a precursor like 3-cyano-4,6-dimethyl-2-pyridone, followed by removal of the cyano group.

Caption: Proposed synthetic workflow for 5,6-Dimethyl-2-pyridone.

Experimental Protocol: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone (Intermediate)

This protocol is adapted from the Guareschi-Thorpe reaction for the synthesis of 2-pyridones.[6]

Materials and Reagents:

-

Acetylacetone

-

Cyanoacetamide

-

Piperidine (catalyst)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of acetylacetone and cyanoacetamide in ethanol to form a slurry.

-

Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux with continuous stirring for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove unreacted starting materials and the catalyst.

-

Dry the product under vacuum to yield 3-cyano-4,6-dimethyl-2-pyridone as a crystalline solid.[6]

Note: The subsequent decyanation step to yield 5,6-Dimethyl-2-pyridone would require further specific reaction conditions that are not detailed in the available literature.

Spectroscopic Characterization

Experimentally obtained spectra for 5,6-Dimethyl-2-pyridone are not widely available. The following tables present predicted spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Proton | ~ 2.1-2.3 | Singlet | 3H | C5-CH₃ |

| ~ 2.3-2.5 | Singlet | 3H | C6-CH₃ | |

| ~ 6.0-6.2 | Doublet | 1H | C3-H | |

| ~ 7.2-7.4 | Doublet | 1H | C4-H | |

| ~ 11-12 | Broad Singlet | 1H | N-H |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Carbon | ~ 15-20 | C5-CH₃ |

| ~ 20-25 | C6-CH₃ | |

| ~ 105-115 | C3 | |

| ~ 135-145 | C4 | |

| ~ 140-150 | C5 | |

| ~ 150-160 | C6 | |

| ~ 160-170 | C2 (C=O) |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretching | 3200-3400 | Broad, indicative of hydrogen bonding |

| C-H Stretching (sp³) | 2850-3000 | Methyl groups |

| C=O Stretching (Lactam) | 1640-1680 | Strong absorption |

| C=C Stretching (Aromatic) | 1550-1620 | Multiple bands |

Mass Spectrometry (MS)

| Analysis | Predicted Value |

| Molecular Ion [M]⁺ | m/z 123 |

Potential Biological Activities and Experimental Protocols

While specific biological data for 5,6-Dimethyl-2-pyridone is limited, the broader class of pyridone derivatives has been shown to exhibit a range of biological activities, including antimicrobial, antioxidant, and immunomodulatory effects.[1][8][9] The following are generalized protocols for assessing these potential activities.

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[10]

Materials and Reagents:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compound stock solution (in a suitable solvent like DMSO)

-

Positive control antibiotic (e.g., Gentamicin)

Procedure:

-

Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include positive control wells (bacteria with antibiotic) and negative control wells (bacteria with solvent).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: General workflow for a broth microdilution antimicrobial assay.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[9][11]

Materials and Reagents:

-

DPPH solution (in methanol or ethanol)

-

Test compound solutions at various concentrations

-

Standard antioxidant (e.g., Ascorbic acid or Trolox)

-

Methanol or ethanol

Procedure:

-

In a 96-well plate, add a specific volume of the DPPH solution to each well.

-

Add different concentrations of the test compound to the wells.

-

Include a control with the solvent instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

Immunomodulatory Activity Assay (Lymphocyte Proliferation Assay)

This assay assesses the effect of a compound on the proliferation of immune cells, such as lymphocytes, which can indicate immunosuppressive or immunostimulatory properties.[8]

Materials and Reagents:

-

Peripheral Blood Mononuclear Cells (PBMCs) or a specific lymphocyte cell line

-

RPMI-1640 culture medium supplemented with fetal bovine serum (FBS)

-

Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))

-

Test compound at various concentrations

-

MTT or [³H]-thymidine for proliferation assessment

Procedure:

-

Seed PBMCs in a 96-well plate.

-

Add the mitogen to stimulate lymphocyte proliferation.

-

Treat the cells with different concentrations of the test compound.

-

Incubate the plate for 48-72 hours.

-

Assess cell proliferation using the MTT colorimetric assay or by measuring the incorporation of [³H]-thymidine.

-

The effect of the compound on proliferation is determined by comparing the results of treated cells to untreated, stimulated cells.

Potential Signaling Pathways

While no specific signaling pathways have been definitively elucidated for 5,6-Dimethyl-2-pyridone, related pyridone derivatives have been shown to interact with various cellular targets. For instance, some pyridones act as kinase inhibitors, suggesting potential interference with phosphorylation cascades crucial for cell growth and survival.[1] Others have been investigated for their effects on inflammatory pathways, potentially modulating the production of cytokines like IL-2, INFγ, and IL-4.[8] Further research is required to determine if 5,6-Dimethyl-2-pyridone interacts with these or other signaling pathways.

Caption: Hypothetical signaling interactions of pyridone derivatives.

Conclusion

5,6-Dimethyl-2-pyridone is a compound of interest within the broader, biologically active class of pyridones. While specific experimental data for this molecule is sparse, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established protocols and the properties of related compounds. Further investigation is warranted to fully elucidate its physicochemical properties, biological activities, and mechanism of action, which will be crucial for assessing its potential in drug discovery and development.

References

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 27992-31-0 | MFCD00859248 | 5,6-Dimethylpyridin-2(1H)-One [aaronchem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 2-Pyridone synthesis [organic-chemistry.org]

- 8. 5,6-dihydro-2H-pyranones and 5,6-dihydro-2H-pyridones and their derivatives modulate in vitro human T lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Weight of 5,6-Dimethyl-2-pyridone

This technical guide provides a detailed breakdown of the molecular weight of 5,6-Dimethyl-2-pyridone, a compound of interest to researchers, scientists, and professionals in drug development.

Molecular Composition and Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for 5,6-Dimethyl-2-pyridone is C₇H₉NO.[1][2][3] The calculation of its molecular weight is based on the atomic weights of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

Data Presentation: Atomic and Molecular Weights

The following table summarizes the quantitative data used to determine the molecular weight of 5,6-Dimethyl-2-pyridone.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 7 | 12.011[4][5] | 84.077 |

| Hydrogen | H | 9 | 1.008[6][7][8] | 9.072 |

| Nitrogen | N | 1 | 14.007[9][10][11][12] | 14.007 |

| Oxygen | O | 1 | 15.999[13][14] | 15.999 |

| Total | 123.155 |

The calculated molecular weight of 5,6-Dimethyl-2-pyridone is 123.155 g/mol . This value is consistent with documented literature.[1][2][3]

Experimental Protocols

The determination of the molecular weight of a compound like 5,6-Dimethyl-2-pyridone is typically achieved through mass spectrometry.

Protocol: Mass Spectrometry for Molecular Weight Determination

-

Sample Preparation: A solution of 5,6-Dimethyl-2-pyridone is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer where it is ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The ionized molecules are then passed through a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Interpretation: The peak in the mass spectrum corresponding to the molecular ion [M+H]⁺ (in positive ion mode) or [M-H]⁻ (in negative ion mode) is identified. The molecular weight is then calculated from the m/z value of this peak.

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical relationship between the molecular formula and the calculation of the molecular weight for 5,6-Dimethyl-2-pyridone.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Hit2Lead | 5,6-dimethyl-2(1H)-pyridinone | CAS# 27992-31-0 | MFCD00859248 | BB-4034896 [hit2lead.com]

- 3. Page loading... [wap.guidechem.com]

- 4. youtube.com [youtube.com]

- 5. byjus.com [byjus.com]

- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 7. quora.com [quora.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Nitrogen - Wikipedia [en.wikipedia.org]

- 10. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. youtube.com [youtube.com]

- 12. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. princeton.edu [princeton.edu]

- 14. Oxygen - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Structure Elucidation of 5,6-Dimethyl-2-pyridone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5,6-dimethyl-2-pyridone, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the key analytical techniques, predicted spectroscopic data, a plausible synthetic pathway, and detailed experimental protocols necessary for its identification and characterization.

Molecular Structure and Properties

5,6-Dimethyl-2-pyridone, also known as 5,6-dimethyl-2(1H)-pyridinone, possesses a pyridinone core with two methyl groups at the 5 and 6 positions. The presence of the lactam-lactim tautomerism is a key feature of the 2-pyridone ring system, with the lactam form generally predominating in the solid state and in polar solvents.

Table 1: Physicochemical Properties of 5,6-Dimethyl-2-pyridone

| Property | Value |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| CAS Number | 27992-31-0 |

Predicted Spectroscopic Data for Structural Characterization

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| NH (Amide/Lactam) | ~11.5 | Broad Singlet | - | Chemical shift is concentration and solvent dependent. |

| C3-H | ~6.1 | Doublet | ~7.0 | |

| C4-H | ~7.4 | Doublet | ~7.0 | |

| C5-CH₃ | ~2.0 | Singlet | - | |

| C6-CH₃ | ~2.2 | Singlet | - |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C2 (C=O) | >160 | Carbonyl carbon, typically deshielded. |

| C3 | ~105 | |

| C4 | ~140 | |

| C5 | ~120 | Attached to a methyl group. |

| C6 | ~150 | Attached to a methyl group. |

| C5-CH₃ | <20 | High-field aliphatic region. |

| C6-CH₃ | <20 | High-field aliphatic region. |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretching (Amide) | 3200-3400 | Broad band indicative of hydrogen bonding. |

| C-H Stretching (Aliphatic) | 2850-3000 | Associated with the methyl groups. |

| C=O Stretching (Lactam) | 1650-1690 | Strong absorption characteristic of the pyridinone ring. |

| C=C Stretching (Aromatic) | 1550-1620 | Multiple bands expected for the pyridinone ring. |

Table 5: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 123 | Molecular ion peak. |

| [M-CH₃]⁺ | 108 | Loss of a methyl group. |

| [M-CO]⁺ | 95 | Loss of carbon monoxide. |

Proposed Synthetic Pathway

A plausible synthetic route to 5,6-dimethyl-2-pyridone can be adapted from established methods for synthesizing substituted pyridones. One such approach involves the deamination of 3-amino-5,6-dimethyl-2-pyridone. The precursor, 3-amino-5,6-dimethyl-2-pyridone, can be synthesized from 3-cyano-4,6-dimethyl-2-pyridone.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 5,6-dimethyl-2-pyridone.

Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone (Precursor)

This procedure is based on the reduction of 3-cyano-4,6-dimethyl-2-pyridone.

Materials and Reagents:

-

3-Cyano-4,6-dimethyl-2-pyridone

-

Raney Nickel (50% slurry in water)

-

Potassium borohydride (KBH₄)

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Carefully wash the Raney Nickel slurry with deionized water and then with ethanol to remove the water.

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3-cyano-4,6-dimethyl-2-pyridone (1 equivalent) and the washed Raney Nickel in ethanol.

-

Cool the mixture in an ice bath and slowly add potassium borohydride (4 equivalents) in portions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Raney Nickel catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Deamination of 3-Amino-5,6-dimethyl-2-pyridone

This procedure outlines a general method for the deamination of an aromatic amine.

Materials and Reagents:

-

3-Amino-5,6-dimethyl-2-pyridone

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Hypophosphorous acid (H₃PO₂)

-

Appropriate organic solvent (e.g., ethyl acetate)

-

Sodium bicarbonate solution

Procedure:

-

Dissolve 3-amino-5,6-dimethyl-2-pyridone in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes to ensure complete diazotization.

-

To the diazonium salt solution, slowly add pre-cooled hypophosphorous acid.

-

Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 5,6-dimethyl-2-pyridone.

-

Purify the product by recrystallization or column chromatography.

Spectroscopic Analysis

General Procedure for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

General Procedure for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

General Procedure for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Conclusion

The structural elucidation of 5,6-dimethyl-2-pyridone is a systematic process that combines organic synthesis with modern spectroscopic techniques. While direct experimental data is not widely published, a comprehensive structural profile can be confidently predicted based on the analysis of analogous compounds. The proposed synthetic pathway and detailed experimental protocols provided in this guide offer a robust framework for the preparation and characterization of this important heterocyclic molecule, which holds potential for applications in drug discovery and development.

Tautomerism of 5,6-Dimethyl-2-pyridone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the tautomeric equilibrium of 5,6-dimethyl-2-pyridone. Due to a scarcity of direct experimental studies on this specific molecule, this document leverages foundational principles of pyridone-hydroxypyridine tautomerism and draws upon data from closely related analogs. The methodologies and quantitative data presented herein serve as a robust framework for researchers investigating the chemical and biological properties of this compound and similar heterocyclic systems.

Introduction to Pyridone Tautomerism

The tautomerism between 2-hydroxypyridines and 2-pyridones is a classic example of prototropic tautomerism, where the two forms are interconvertible through the migration of a proton.[1] In the case of 5,6-dimethyl-2-pyridone, the equilibrium exists between the lactam (pyridone) form and the lactim (hydroxypyridine) form. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent.[2] Generally, the 2-hydroxypyridine form is favored in the gas phase and non-polar solvents, while the 2-pyridone form predominates in polar solvents and the solid state.[1][2] This shift is attributed to the larger dipole moment of the pyridone tautomer, which is better stabilized by polar environments.[3]

The tautomeric state of pyridone derivatives is of critical importance in drug development as it dictates the molecule's hydrogen bonding capabilities, lipophilicity, and overall shape, which in turn affects its interaction with biological targets.

Caption: Tautomeric equilibrium between the lactam and lactim forms.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Tautomeric Equilibrium Constants (KT = [pyridone]/[hydroxypyridine]) for 2-Pyridone in Various Solvents

| Solvent | Dielectric Constant (ε) | KT | ΔG (kcal/mol) | Reference |

| Gas Phase | 1 | ~0.1 - 0.4 | +0.8 to +0.3 | [1] |

| Cyclohexane | 2.0 | 1.7 | -0.32 | [3] |

| Chloroform | 4.8 | 6.0 | -1.06 | [3] |

| Acetonitrile | 37.5 | ~100 | -2.73 | [1] |

| Water | 80.1 | ~900 | -4.03 | [1] |

Table 2: Calculated Relative Energies for Substituted 2-Pyridone Tautomers (Gas Phase)

| Compound | Method/Basis Set | ΔE (kcal/mol)a | Predominant Tautomer | Reference |

| 2-Hydroxy-5-nitropyridine | B3LYP/6-311++G(d,p) | -0.857 to -1.345 | 5-Nitro-2-pyridone | [4] |

| 2-Pyridone | MP2/6-31G** | +0.15 | 2-Hydroxypyridine | [1] |

| 4,6-Dimethyl-2-mercaptopyrimidine | B3LYP/6-311++G(d,p) | - (Thione favored) | Thione form | [3] |

a A negative ΔE indicates the pyridone (or thione) tautomer is more stable.

Experimental Protocols for Tautomerism Studies

The following sections detail the experimental methodologies employed to investigate pyridone-hydroxypyridine tautomerism. These protocols can be directly adapted for the study of 5,6-dimethyl-2-pyridone.

Synthesis of 5,6-Dimethyl-2-pyridone

A common route for the synthesis of substituted 2-pyridones is the Guareschi-Thorpe reaction. For 5,6-dimethyl-2-pyridone, a plausible synthesis involves the condensation of 2-methyl-2,4-pentanedione with cyanoacetamide.

Materials and Reagents:

-

2-Methyl-2,4-pentanedione

-

Cyanoacetamide

-

Piperidine (catalyst)

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 2-methyl-2,4-pentanedione and cyanoacetamide in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum to yield 3-cyano-5,6-dimethyl-2-pyridone.

-

Subsequent hydrolysis and decarboxylation would be required to obtain 5,6-dimethyl-2-pyridone.

References

- 1. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. squ.elsevierpure.com [squ.elsevierpure.com]

Predicted 1H NMR spectrum of 5,6-Dimethyl-2-pyridone

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 5,6-Dimethyl-2-pyridone

Introduction

5,6-Dimethyl-2-pyridone is a heterocyclic organic compound with significant relevance in medicinal chemistry and materials science. As a substituted pyridone, it serves as a versatile building block in the synthesis of various biologically active molecules. Accurate structural elucidation is paramount in the development of such compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary analytical technique for this purpose. This guide provides a detailed prediction and analysis of the ¹H NMR spectrum of 5,6-Dimethyl-2-pyridone, intended for researchers, scientists, and professionals in drug development.

A key chemical feature of 2-pyridones is their existence in a tautomeric equilibrium with their corresponding 2-hydroxypyridine form.[1][2] This equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms can be influenced by factors such as the solvent and physical state.[1][3] In solution, particularly in polar solvents, the 2-pyridone tautomer is predominantly favored.[1][4] Therefore, the predictions outlined in this document are based on the 5,6-Dimethyl-2-pyridone (lactam) structure.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 5,6-Dimethyl-2-pyridone is predicted to exhibit five distinct signals corresponding to the five unique proton environments in the molecule. The analysis considers chemical shift (δ), multiplicity (splitting pattern), coupling constants (J), and integration.

Molecular Structure and Proton Assignments

The structure of 5,6-Dimethyl-2-pyridone contains two vinylic protons (H-3 and H-4), two methyl groups (C5-CH₃ and C6-CH₃), and one amide proton (N-H).

Caption: Molecular structure of 5,6-Dimethyl-2-pyridone with key proton environments highlighted.

Data Summary Table

The predicted quantitative data for the ¹H NMR spectrum, assuming a standard deuterated solvent such as DMSO-d₆, is summarized below.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H | ~11.5 | Broad Singlet | - | 1H |

| H-3 | ~6.2 | Doublet (d) | 9.5 | 1H |

| H-4 | ~7.4 | Doublet (d) | 9.5 | 1H |

| C5-CH₃ | ~2.1 | Singlet (s) | - | 3H |

| C6-CH₃ | ~2.3 | Singlet (s) | - | 3H |

Analysis of Predicted Spectrum

-

N-H Proton: The amide proton is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding, particularly in a solvent like DMSO. This results in a broad signal at a very downfield chemical shift, typically above 10 ppm.

-

Vinylic Protons (H-3 and H-4): These two protons are on the pyridone ring's double bond system. They are vicinal to each other and will therefore exhibit spin-spin coupling, appearing as two distinct doublets. H-4 is adjacent to the electron-donating methyl group at C-5 and the nitrogen atom, while H-3 is adjacent to the electron-withdrawing carbonyl group. This electronic environment typically results in H-4 appearing at a higher chemical shift (more deshielded) than H-3. The coupling constant (J) between them is expected to be large (~9.5 Hz), which is characteristic of cis-vinylic protons on a six-membered ring.

-

Methyl Protons (C5-CH₃ and C6-CH₃): Both methyl groups are attached to sp²-hybridized carbon atoms of the ring. They do not have any adjacent protons to couple with, and thus, each will appear as a sharp singlet. The C6-CH₃ is adjacent to the nitrogen atom, which is more electronegative than carbon, leading to a prediction that it will be slightly more deshielded (further downfield) than the C5-CH₃ group.

Logical Relationships in Spectrum Prediction

The prediction of the ¹H NMR spectrum is based on established principles of chemical structure and its influence on the magnetic environment of protons. The following diagram illustrates the logical workflow for predicting the spectral parameters.

References

An In-Depth Technical Guide to the ¹³C NMR Analysis of 5,6-Dimethyl-2-pyridone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5,6-dimethyl-2-pyridone derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the versatile pharmacological activities exhibited by the 2-pyridone scaffold. This document offers a detailed examination of their ¹³C NMR spectral data, standardized experimental protocols for their analysis, and visual representations of key concepts to aid in the interpretation of spectral information.

Core Concepts in ¹³C NMR of 5,6-Dimethyl-2-pyridone Derivatives

The ¹³C NMR spectrum of a 5,6-dimethyl-2-pyridone derivative provides a unique fingerprint of its carbon skeleton. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, substituent effects (both inductive and resonance), and steric interactions.

The parent 5,6-dimethyl-2-pyridone core presents a distinct set of signals corresponding to its seven carbon atoms. The carbonyl carbon (C2) is typically the most deshielded, appearing at the lowest field (highest ppm value) due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The olefinic carbons (C3 and C4) resonate in the intermediate region of the spectrum, with their precise chemical shifts being modulated by the electronic nature of substituents. The methyl-substituted carbons (C5 and C6) and the methyl groups themselves are found at higher fields.

Quantitative ¹³C NMR Data

The following tables summarize the ¹³C NMR chemical shifts for 5,6-dimethyl-2-pyridone and a selection of its derivatives. These values are crucial for the identification and structural elucidation of novel compounds based on this scaffold.

Table 1: ¹³C NMR Chemical Shifts (δ, ppm) of 5,6-Dimethyl-2-pyridone

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 (C=O) | ~165 |

| C3 | ~105 |

| C4 | ~138 |

| C5 | ~125 |

| C6 | ~148 |

| 5-CH₃ | ~18 |

| 6-CH₃ | ~22 |

Note: These are approximate values and can vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected 3-Substituted-5,6-dimethyl-2-pyridone Derivatives in DMSO-d₆

| Substituent at C3 | C2 | C3 | C4 | C5 | C6 | 5-CH₃ | 6-CH₃ | Other Carbons |

| -H | ~165 | ~105 | ~138 | ~125 | ~148 | ~18 | ~22 | - |

| -CN | 160.4 | 97.7 | 141.5 | 126.6 | 150.8 | 19.9 | 29.3 | 116.2 (CN) |

| -NO₂ | 160.2 | 125.1 | 145.9 | 128.3 | 149.4 | 18.5 | 14.5 | - |

| -NH₂ | ~163 | ~118 | ~135 | ~124 | ~147 | ~18 | ~21 | - |

(Data for substituted derivatives are compiled from various literature sources. Precise values may vary.)

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible ¹³C NMR spectra. The following provides a detailed methodology for the analysis of 5,6-dimethyl-2-pyridone derivatives.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectrum.

-

Sample Quantity: Weigh approximately 10-20 mg of the 5,6-dimethyl-2-pyridone derivative.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterated Methanol (CD₃OD). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the deuterated solvent does not contain TMS, a small amount can be added.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

-

Spectrometer Frequency: 100 MHz for ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1.0 - 2.0 seconds.

-

Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is necessary for quaternary carbons to fully relax and be accurately observed.

-

Pulse Width (P1): A 30° or 90° pulse. A 30° pulse is often used to reduce the overall experiment time.

-

Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

Spectral Width (SW): 0 to 200 ppm.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the solvent peak or TMS (0.00 ppm).

-

Peak Picking: Identify and label the chemical shift of each peak.

Visualization of Concepts

The following diagrams illustrate key workflows and relationships in the ¹³C NMR analysis of 5,6-dimethyl-2-pyridone derivatives.

Caption: A typical experimental workflow for ¹³C NMR analysis.

Caption: Influence of substituents on the C3 chemical shift.

This guide provides a foundational understanding of the ¹³C NMR analysis of 5,6-dimethyl-2-pyridone derivatives. For more specific applications, it is recommended to consult detailed research articles and spectroscopic databases. The principles and protocols outlined here will serve as a valuable resource for researchers in the field of drug discovery and organic synthesis.

Mass Spectrometry Fragmentation of 5,6-Dimethyl-2-pyridone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethyl-2-pyridone is a substituted pyridinone, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding the mass spectrometric behavior of such molecules is crucial for their identification, characterization, and metabolic studies. This technical guide provides a detailed overview of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of 5,6-Dimethyl-2-pyridone, based on established fragmentation principles of related N-heterocyclic compounds. It also outlines a comprehensive experimental protocol for its analysis.

Molecular Structure:

-

Compound Name: 5,6-Dimethyl-2-pyridone

-

Molecular Formula: C₇H₉NO

-

Molecular Weight: 123.15 g/mol

Predicted Electron Ionization Mass Spectrometry Fragmentation

The proposed fragmentation pathways are initiated by the ionization of the molecule to form the molecular ion (M⁺˙). Subsequent fragmentation is likely to proceed through several key pathways:

-

Loss of a Methyl Radical: A primary fragmentation event is the loss of a methyl radical (•CH₃) from either the 5- or 6-position to form a stable even-electron ion. This is a common fragmentation pathway for methylated aromatic compounds.

-

Loss of Carbon Monoxide: The pyridone ring can undergo cleavage with the loss of a neutral carbon monoxide (CO) molecule.

-

Ring Cleavage and Rearrangements: More complex fragmentation can occur, involving the cleavage of the pyridone ring and subsequent rearrangements to yield smaller, stable fragment ions.

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for 5,6-Dimethyl-2-pyridone under electron ionization, along with their proposed elemental compositions and the neutral losses from the molecular ion.

| m/z | Predicted Ion Formula | Predicted Relative Intensity | Neutral Loss |

| 123 | [C₇H₉NO]⁺˙ | High | - |

| 108 | [C₆H₆NO]⁺ | High | •CH₃ |

| 95 | [C₆H₇N]⁺˙ | Medium | CO |

| 80 | [C₅H₆N]⁺ | Medium | CO + •CH₃ |

| 78 | [C₅H₄N]⁺ | Low | HCN from m/z 105 |

Fragmentation Pathways and Experimental Workflow

To visualize the logical flow of the fragmentation process and the experimental setup, the following diagrams are provided in the DOT language.

Predicted Fragmentation Pathway

Caption: Predicted electron ionization fragmentation pathway of 5,6-Dimethyl-2-pyridone.

Experimental Workflow for GC-MS Analysis

Caption: General experimental workflow for the GC-MS analysis of 5,6-Dimethyl-2-pyridone.

Experimental Protocols

The following is a detailed protocol for the analysis of 5,6-Dimethyl-2-pyridone using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Standard Solution Preparation:

-

Accurately weigh approximately 1 mg of 5,6-Dimethyl-2-pyridone.

-

Dissolve the compound in 1 mL of high-purity methanol to prepare a stock solution of 1 mg/mL.

-

Perform serial dilutions of the stock solution with methanol to obtain working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Filtration:

-

Prior to injection, filter the prepared solutions through a 0.22 µm syringe filter to remove any particulate matter.

-

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless.

-

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-400.

-

Data Analysis

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.

-

Spectral Interpretation:

-

Identify the molecular ion peak (expected at m/z 123).

-

Analyze the fragmentation pattern and compare it to the predicted fragmentation data and pathways.

-

If available, compare the acquired spectrum with commercial or in-house mass spectral libraries for confirmation.

-

Conclusion

This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation of 5,6-Dimethyl-2-pyridone and a detailed experimental protocol for its analysis. While the fragmentation data presented is based on theoretical predictions from analogous compounds, it offers a valuable framework for researchers working on the identification and characterization of this and related pyridone derivatives. The provided experimental protocol is a robust starting point for developing and validating a quantitative analytical method for 5,6-Dimethyl-2-pyridone in various matrices, which is essential for its application in drug development and scientific research.

An In-depth Technical Guide to the FTIR Spectroscopy of 5,6-Dimethyl-2-pyridone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic data associated with 5,6-Dimethyl-2-pyridone. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a detailed analysis based on computationally predicted data and established vibrational frequencies of analogous structures, including 2-pyridone and various dimethyl-substituted pyridines.

Data Presentation: Predicted Vibrational Frequencies

The following table summarizes the expected quantitative FTIR data for 5,6-Dimethyl-2-pyridone. The vibrational assignments are based on theoretical calculations and comparison with structurally related molecules.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| N-H Stretch | 3400 - 3500 | Medium - Strong | In the gas phase or dilute non-polar solutions, this band is sharp. In the solid state, extensive hydrogen bonding can broaden this peak and shift it to a lower frequency. |

| C-H Stretch (Aromatic/Ring) | 3000 - 3100 | Medium - Weak | Corresponds to the stretching vibrations of the C-H bonds on the pyridone ring. |

| C-H Stretch (Methyl) | 2850 - 3000 | Medium | Symmetric and asymmetric stretching vibrations of the C-H bonds in the two methyl groups. |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong | This is a characteristic and intense band for the lactam carbonyl group in the pyridone ring. Its position can be influenced by hydrogen bonding. |

| C=C and C=N Stretch (Ring Vibrations) | 1550 - 1620 | Medium - Strong | Multiple bands are expected in this region due to the coupled stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring. |

| N-H Bend (Amide II) | 1500 - 1550 | Medium | This band arises from the in-plane bending of the N-H bond and is often coupled with C-N stretching. It can sometimes overlap with the ring stretching vibrations. |

| C-H Bend (Methyl) | 1370 - 1470 | Medium | Symmetric and asymmetric bending (scissoring and umbrella) modes of the methyl groups. |

| Ring Skeletal Vibrations | 1000 - 1300 | Medium - Weak | A series of complex vibrations involving the stretching and bending of the entire pyridone ring structure. |

| C-H Out-of-Plane Bend (Aromatic/Ring) | 700 - 900 | Medium - Strong | These bands are characteristic of the substitution pattern on the aromatic ring. |

| C=O Out-of-Plane Bend (Amide V) | 600 - 700 | Medium | Out-of-plane bending of the carbonyl group. |

Experimental Protocols: FTIR Analysis of a Solid Sample

The following provides a detailed methodology for obtaining the FTIR spectrum of a solid sample like 5,6-Dimethyl-2-pyridone.

Method 1: Potassium Bromide (KBr) Pellet Technique

-

Sample Preparation:

-

Thoroughly dry the 5,6-Dimethyl-2-pyridone sample to remove any residual moisture, which can interfere with the spectrum (showing a broad band around 3400 cm⁻¹).

-

Grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle. The grinding should be vigorous and prolonged to ensure a fine, homogeneous mixture.

-

-

Pellet Formation:

-

Transfer the powdered mixture to a pellet-forming die.

-

Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes. This will form a thin, transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹) by co-adding a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Method 2: Attenuated Total Reflectance (ATR) Technique

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid 5,6-Dimethyl-2-pyridone sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum in the same manner as described for the KBr pellet technique.

-

Clean the ATR crystal thoroughly after the measurement.

-

Mandatory Visualization: Tautomeric Equilibrium

2-Pyridone and its derivatives can exist in a tautomeric equilibrium with their corresponding 2-hydroxypyridine isomers. The following diagram illustrates this relationship for 5,6-Dimethyl-2-pyridone.

Tautomeric equilibrium of 5,6-Dimethyl-2-pyridone.

This guide provides a foundational understanding of the expected FTIR spectroscopic features of 5,6-Dimethyl-2-pyridone, along with standardized protocols for its analysis. The provided information is intended to support researchers in the identification and characterization of this compound in a laboratory setting.

Physicochemical Properties of 5,6-Dimethyl-2-pyridone Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of 5,6-Dimethyl-2-pyridone analogs. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial effects. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the 2-pyridone scaffold.

Physicochemical Properties

Acidity (pKa)

The 2-pyridone moiety exists in a tautomeric equilibrium with its 2-hydroxypyridine form. The pKa of the N-H proton in the 2-pyridone form is a key parameter influencing its ionization state at physiological pH. A calculated pKa value for 3-cyano-4,6-dimethyl-2-pyridone has been reported to be 9.50 ± 0.57.[1] Substituents on the pyridone ring can significantly influence the pKa. Electron-withdrawing groups are expected to increase acidity (lower pKa), while electron-donating groups will decrease acidity (higher pKa).

Lipophilicity (logP/logD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial measure of a compound's ability to cross biological membranes. For ionizable compounds like 2-pyridones, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter. The lipophilicity of 5,6-Dimethyl-2-pyridone analogs can be tailored by introducing various substituents.

Table 1: Physicochemical Properties of Selected 2-Pyridone Analogs

| Compound | Structure | Melting Point (°C) | pKa (experimental/calculated) | logP (experimental/calculated) | Reference |

| 3-Cyano-4,6-dimethyl-2-pyridone | 288-291 | 9.50 ± 0.57 (calculated) | Not available | [1] | |

| 3-Amino-5,6-dimethyl-2(1H)-pyridinone | Not specified | Not available | Not available | [2] |

Note: The lack of comprehensive experimental pKa and logP data for a series of 5,6-dimethyl-2-pyridone analogs is a current knowledge gap. The experimental protocols provided in Section 3 can be utilized to determine these crucial parameters.

Synthesis and Characterization

The synthesis of 5,6-Dimethyl-2-pyridone analogs often involves the Guareschi-Thorpe reaction, a condensation reaction forming the 2-pyridone ring.[2] A common precursor, 3-cyano-4,6-dimethyl-2-pyridone, can be synthesized from acetylacetone and cyanoacetamide.[2] This intermediate can then be further modified to introduce a variety of substituents at different positions of the pyridone ring.

Table 2: Synthesis of Key 5,6-Dimethyl-2-pyridone Intermediates

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 | 3-Cyano-4,6-dimethyl-2-pyridone | C₈H₈N₂O | 148.16 | 85-95 |

| 2 | 3-Amino-5,6-dimethyl-2(1H)-pyridinone | C₇H₁₀N₂O | 138.17 | 80-90 |

Data sourced from Benchchem application note.[2]

Two-step synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of 5,6-Dimethyl-2-pyridone analogs.

Determination of pKa by NMR Titration

Principle: The chemical shifts of protons near an ionizable group are sensitive to changes in pH. By monitoring the chemical shift of a specific proton as a function of pH, a titration curve can be generated, from which the pKa can be determined.

Protocol:

-

Sample Preparation: Prepare a solution of the 5,6-Dimethyl-2-pyridone analog in a suitable solvent system (e.g., D₂O/methanol-d₄).

-

Titration: Adjust the pH of the solution incrementally using small aliquots of a strong acid (e.g., DCl) and a strong base (e.g., NaOD).

-

NMR Spectroscopy: Acquire a ¹H NMR spectrum at each pH point.

-

Data Analysis: Plot the chemical shift of a proton adjacent to the ionization site against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa value.

Determination of logP by Reverse-Phase HPLC

Principle: The retention time of a compound on a reverse-phase HPLC column is related to its lipophilicity. By calibrating the system with compounds of known logP values, the logP of an unknown compound can be determined.

Protocol:

-

System Preparation: Use a C18 reverse-phase HPLC column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known logP values and record their retention times.

-

Sample Analysis: Inject the 5,6-Dimethyl-2-pyridone analog and record its retention time.

-

Calculation: Create a calibration curve by plotting the known logP values of the standards against their retention times. Use the retention time of the analog to determine its logP from the calibration curve.

Biological Activities and Signaling Pathways

5,6-Dimethyl-2-pyridone analogs have shown promise in several therapeutic areas, most notably as anticancer and antimicrobial agents.

Anticancer Activity: PIM-1 Kinase Inhibition

Several 2-pyridone derivatives have been identified as potent inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase. PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and apoptosis resistance.

Signaling Pathway: PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway. Upon activation by cytokines and growth factors, STATs (Signal Transducer and Activator of Transcription) induce the transcription of PIM-1. PIM-1 then phosphorylates and inactivates pro-apoptotic proteins such as BAD (Bcl-2-associated death promoter), thereby inhibiting apoptosis and promoting cell survival. Inhibition of PIM-1 by 5,6-Dimethyl-2-pyridone analogs can restore the pro-apoptotic function of BAD, leading to cancer cell death.

PIM-1 kinase signaling pathway and inhibition by 2-pyridone analogs.

Table 3: Anticancer Activity of Selected PIM-1 Kinase Inhibitors

| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |

| 4c (O-alkyl pyridine derivative) | PIM-1 Kinase | 0.110 | - | [3] |

| 4f (O-alkyl pyridine derivative) | PIM-1 Kinase | 0.095 | - | [3] |

Note: The compounds listed are general 2-pyridone derivatives, highlighting the potential of this scaffold. Specific IC₅₀ values for 5,6-dimethyl-2-pyridone analogs as PIM-1 inhibitors require further investigation.

Antimicrobial Activity

Ring-fused 2-pyridone derivatives have demonstrated potent activity against multidrug-resistant Gram-positive bacteria. The proposed mechanism of action for some pyridinol compounds involves the disruption of the bacterial cell membrane, leading to cell death.

Experimental Workflow for Antimicrobial Activity Screening:

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Table 4: Antimicrobial Activity of a Ring-Fused 2-Pyridone Analog

| Compound | Organism | MIC (µM) | Reference |

| PS757 | Enterococcus faecalis | 3 - 6 | [4] |

Note: This data is for a ring-fused 2-pyridone and serves as an example of the antimicrobial potential of the broader class of compounds.

Conclusion

The 5,6-Dimethyl-2-pyridone scaffold represents a promising starting point for the development of novel therapeutic agents. The available data highlight its potential in oncology and infectious diseases. However, a more systematic evaluation of the physicochemical properties of a diverse range of analogs is crucial for advancing these compounds through the drug discovery pipeline. The experimental protocols and pathway analyses provided in this guide offer a framework for future research in this area. Further structure-activity relationship (SAR) and structure-property relationship (SPR) studies will be instrumental in optimizing the efficacy and drug-like properties of this versatile class of molecules.

References

An In-depth Technical Guide to the Solubility Profile of 5,6-Dimethyl-2-pyridone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility profile of 5,6-Dimethyl-2-pyridone. Due to the current absence of publicly available quantitative solubility data, this document presents a predicted solubility profile based on the physicochemical properties of the molecule and established solubility principles. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents is provided, utilizing the equilibrium shake-flask method followed by spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who are working with 5,6-Dimethyl-2-pyridone.

Introduction

5,6-Dimethyl-2-pyridone, also known as 5,6-dimethyl-1H-pyridin-2-one, is a heterocyclic organic compound with the molecular formula C₇H₉NO.[1][2][3] Its structure, featuring a pyridone ring with two methyl substituents, suggests a molecule with moderate polarity. Understanding the solubility of this compound in various organic solvents is crucial for a wide range of applications, including reaction chemistry, purification, formulation development, and analytical method development. This guide aims to provide a foundational understanding of its expected solubility characteristics and a practical framework for its experimental determination.

Predicted Solubility Profile

Table 1: Predicted Solubility of 5,6-Dimethyl-2-pyridone in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, interacting favorably with the polar pyridone ring. |

| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to lead to good solubility. | |

| Water | Moderate | The ability to form hydrogen bonds with water suggests some solubility, but the nonpolar methyl groups may limit miscibility compared to more polar solvents. | |

| Polar Aprotic | Acetone | High | Acetone's carbonyl group can act as a hydrogen bond acceptor, and its overall polarity should facilitate the dissolution of the polar pyridone structure.[4] |

| Acetonitrile | Moderate to High | A polar aprotic solvent that should be capable of dissolving 5,6-Dimethyl-2-pyridone due to dipole-dipole interactions. | |

| Dimethylformamide (DMF) | High | A highly polar aprotic solvent that is generally a good solvent for a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent known for its excellent solvating power for a broad spectrum of compounds. | |

| Moderately Polar | Ethyl Acetate | Moderate | The ester group provides some polarity, which should allow for a moderate level of solubility. |

| Dichloromethane (DCM) | Moderate | As a chlorinated solvent with some polarity, DCM is expected to dissolve 5,6-Dimethyl-2-pyridone to a moderate extent. | |

| Nonpolar | Toluene | Low to Insoluble | The significant difference in polarity between the nonpolar aromatic solvent and the polar solute suggests poor solubility. |

| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar 5,6-Dimethyl-2-pyridone molecule. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of 5,6-Dimethyl-2-pyridone in an organic solvent of interest. This protocol is based on the widely used equilibrium shake-flask method followed by UV-Vis spectroscopic analysis.

3.1. Materials and Equipment

-

5,6-Dimethyl-2-pyridone (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

3.2. Procedure

3.2.1. Preparation of Calibration Curve

-

Prepare a stock solution of 5,6-Dimethyl-2-pyridone in the chosen solvent at a known concentration.

-

Perform a series of dilutions of the stock solution to create at least five standard solutions of different known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 5,6-Dimethyl-2-pyridone using the UV-Vis spectrophotometer. The solvent used for the dilutions should be used as the blank.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear, and the equation of the line (y = mx + c) and the coefficient of determination (R²) should be calculated.

3.2.2. Equilibrium Solubility Measurement

-

Add an excess amount of solid 5,6-Dimethyl-2-pyridone to a glass vial. The excess solid should be visually present to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly and place it in a constant temperature incubator or water bath on an orbital shaker.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette and filter it through a syringe filter to remove any undissolved solid particles.

-

Immediately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve. A precise dilution factor must be recorded.

-

Measure the absorbance of the diluted sample at the λmax using the UV-Vis spectrophotometer.

3.3. Data Analysis

-

Using the equation from the calibration curve, calculate the concentration of 5,6-Dimethyl-2-pyridone in the diluted sample from its measured absorbance.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of 5,6-Dimethyl-2-pyridone in the selected solvent at the experimental temperature. The solubility is typically expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 5,6-Dimethyl-2-pyridone.

Caption: Experimental workflow for determining the solubility of 5,6-Dimethyl-2-pyridone.

Conclusion

While quantitative experimental data on the solubility of 5,6-Dimethyl-2-pyridone in organic solvents is not currently found in public literature, its molecular structure allows for a reasoned prediction of its solubility profile. It is anticipated to be highly soluble in polar protic and aprotic solvents and less soluble in nonpolar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. This information is critical for the effective use of 5,6-Dimethyl-2-pyridone in research and development, particularly in the pharmaceutical industry.

References

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. Isopropylamine Supplier & Manufacturer in China | Properties, Uses, Safety Data & SDS | High Purity Isopropylamine for Industrial Applications [polic-chemical.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Potent Biological Activities of the 5,6-Dimethyl-2-pyridone Scaffold: A Technical Guide for Drug Discovery